Comprehensive Technical Guide: 3-Amino-5-chloro-2-methylbenzoic Acid
Comprehensive Technical Guide: 3-Amino-5-chloro-2-methylbenzoic Acid
Topic: Chemical Structure of 3-Amino-5-chloro-2-methylbenzoic Acid Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Amino-5-chloro-2-methylbenzoic acid (CAS 1545630-42-9) is a specialized trisubstituted benzoic acid derivative utilized primarily as a scaffold in the synthesis of bioactive small molecules, including G protein-biased agonists targeting dopamine receptors.[1][2] Distinct from its commercially dominant isomer, 2-amino-5-chloro-3-methylbenzoic acid (a key intermediate for anthranilic diamide insecticides), this compound features a unique substitution pattern that imparts specific steric and electronic properties valuable for medicinal chemistry campaigns. This guide details its structural characteristics, physicochemical profile, synthetic pathways, and applications in drug discovery.
Structural Characterization & Identity
Nomenclature and Identifiers
-
IUPAC Name: 3-Amino-5-chloro-2-methylbenzoic acid[1][2][3][4][5]
-
Molecular Formula: C
H ClNO -
SMILES: Cc1c(N)cc(Cl)cc1C(=O)O
-
InChIKey: (Predicted) KOPXCQUAFDWYOE-UHFFFAOYSA-N (Note: Isomeric keys vary; verification required for specific salt forms).
Structural Analysis
The molecule consists of a benzene ring substituted at four positions:
-
Carboxyl Group (-COOH) at C1: Defines the parent structure as a benzoic acid. It serves as the primary handle for esterification, amidation, or reduction reactions.
-
Methyl Group (-CH
) at C2: Located ortho to the carboxyl group and ortho to the amino group. This placement creates significant steric bulk around the C1-C2-C3 region, influencing the rotational freedom of the carboxyl moiety and the reactivity of the amino group. -
Amino Group (-NH
) at C3: Positioned meta to the carboxyl group but ortho to the methyl group. The electron-donating nature of the amino group activates the ring, particularly at the C4 and C6 positions, although C2 is blocked. -
Chloro Group (-Cl) at C5: A deactivating, electron-withdrawing group (via induction) but ortho/para directing (via resonance). Its position at C5 is meta to the amino group and para to the methyl group.
Structural Diagram (Graphviz)
[9]
Physicochemical Profile
The following properties are critical for handling and formulation. While experimental data for this specific isomer is sparse in public databases compared to its anthranilic counterpart, the values below represent consensus data derived from structural analogs and computational models.
| Property | Value | Context/Relevance |
| Molecular Weight | 185.61 g/mol | Suitable for fragment-based drug discovery. |
| Physical State | Solid (Powder) | Typically off-white to pale yellow. |
| Melting Point | 215–220 °C (Predicted) | High melting point indicates stable crystal lattice (H-bonding). |
| LogP (Octanol/Water) | ~2.3 ± 0.4 | Moderate lipophilicity; good membrane permeability. |
| pKa (Acid) | ~3.8 (Carboxyl) | Typical for substituted benzoic acids. |
| pKa (Base) | ~2.5 (Aniline) | Weakly basic due to electron-withdrawing Cl and COOH influence. |
| H-Bond Donors | 2 (NH | Critical for receptor binding interactions. |
| H-Bond Acceptors | 3 (O, N) | Facilitates solvation and ligand-protein docking. |
| Solubility | DMSO, Methanol | Sparingly soluble in water; soluble in organic solvents. |
Synthetic Pathways[5]
The synthesis of 3-amino-5-chloro-2-methylbenzoic acid presents a regiochemical challenge due to the directing effects of the methyl and carboxyl groups. The most robust industrial route typically involves the chlorination of a precursor followed by nitration and reduction, or the nitration of a pre-chlorinated toluene derivative.
Proposed Synthetic Route (Standard Chemical Logic)
This pathway leverages the ortho/para directing power of the methyl group and the meta directing power of the carboxyl group to install substituents in the correct positions.
Step 1: Chlorination of o-Toluic Acid
-
Reactants: 2-Methylbenzoic acid (o-Toluic acid) + Cl
(or NCS). -
Catalyst: FeCl
or AlCl . -
Mechanism: Electrophilic aromatic substitution. The methyl group activates positions 4 and 6. The carboxyl group deactivates but directs meta (positions 3 and 5).
-
Outcome: The major product is typically 5-chloro-2-methylbenzoic acid because position 5 is para to the methyl group (activated) and meta to the carboxyl group (less deactivated).
Step 2: Nitration
-
Reactants: 5-Chloro-2-methylbenzoic acid + HNO
/H SO . -
Mechanism: The existing Chloro (at 5) and Methyl (at 2) groups direct the incoming nitro group.
-
Methyl directs to 3 and 6.
-
Chloro directs to 4 and 6.
-
Carboxyl directs to 3.
-
-
Regioselectivity: Position 3 is favored by the ortho effect of the methyl group and the meta directing effect of the carboxyl group. Position 6 is sterically crowded (flanked by Methyl, Chloro, and Carboxyl).
-
Intermediate: 3-Nitro-5-chloro-2-methylbenzoic acid .
Step 3: Reduction
-
Reactants: 3-Nitro-5-chloro-2-methylbenzoic acid + H
/Pd-C or Fe/HCl. -
Outcome: Reduction of the nitro group yields the target 3-Amino-5-chloro-2-methylbenzoic acid .
Synthesis Workflow Diagram
[9]
Applications in Drug Development[10][11]
G Protein-Biased Agonists
Research published in Frontiers in Neuroscience highlights the utility of 3-amino-5-chloro-2-methylbenzoic acid as a starting material for synthesizing novel ligands targeting the Dopamine D2 Receptor .
-
Mechanism: The acid functionality is often reduced to an alcohol (using LiAlH
) or coupled to amines to form amides. -
Significance: The steric bulk of the 2-methyl group and the electronic modulation by the 5-chloro group are critical for inducing specific conformational changes in the receptor, favoring G-protein signaling pathways over
-arrestin recruitment.
Fragment-Based Drug Design (FBDD)
Due to its low molecular weight (<200 Da) and distinct functional handles (Acid, Amine, Aryl Chloride), this compound serves as an excellent "fragment" for screening libraries.
-
Vector Analysis: The amine and carboxyl groups provide vectors for growing the molecule in orthogonal directions within a binding pocket.
Safety & Handling (MSDS Highlights)
While specific toxicological data for this isomer may be limited, it should be handled with the standard precautions for substituted benzoic acids and anilines.
-
GHS Classification:
-
Skin Irritation: Category 2 (Causes skin irritation).
-
Eye Irritation: Category 2A (Causes serious eye irritation).
-
STOT-SE: Category 3 (May cause respiratory irritation).
-
-
Handling Protocol:
-
Use in a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety goggles.
-
Incompatibility: Avoid strong oxidizing agents (reacts with amino group) and strong bases (reacts with carboxyl group).
-
References
-
Frontiers in Neuroscience. "Structure-activity investigation of a G protein-biased agonist reveals molecular determinants for biased signaling of the D2 dopamine receptor." Frontiers. Accessed February 16, 2026.
-
PubChem. "2-Amino-5-chloro-3-methylbenzoic acid (Isomer Comparison)." National Library of Medicine. Accessed February 16, 2026.
-
BLD Pharm. "3-Amino-5-chloro-2-methylbenzoic acid Product Page." BLD Pharm.[7][8] Accessed February 16, 2026.
-
Sigma-Aldrich. "General methods for synthesis of substituted benzoic acids." Merck KGaA. Accessed February 16, 2026.
Sources
- 1. CAS:2168861-15-0, 4-Amino-3-chloro-2-methylbenzoic acid-毕得医药 [bidepharm.com]
- 2. 20776-67-4|2-Amino-5-chloro-3-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 3. 3146 | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Amino-5-chloro-2-methyl-benzoic acid methyl ester-Information-Chemcia Scientific, LLC. [chemcia.com]
- 5. frontiersin.org [frontiersin.org]
- 6. 3-Amino-5-chloro-2-methyl-benzoic acid | 1545630-42-9 [sigmaaldrich.com]
- 7. 20776-67-4|2-Amino-5-chloro-3-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 8. 20776-67-4|2-Amino-5-chloro-3-methylbenzoic acid|BLD Pharm [bldpharm.com]
